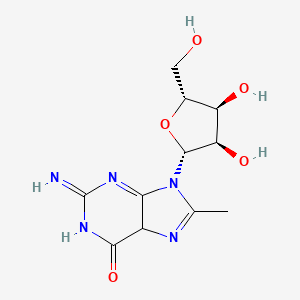
Guanosine, 8-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine, 8-methyl- is a modified nucleoside where a methyl group is introduced at the C8 position of the guanine base. This modification significantly alters the chemical and physical properties of the nucleoside, making it a valuable tool in various scientific research applications, particularly in the study of nucleic acid structures and functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-methylguanosine typically involves the methylation of guanosine at the C8 position. One common method is the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of 8-methylguanosine can be achieved through microbial fermentation. This method involves the use of genetically engineered strains of Escherichia coli that have been optimized for high-yield production of guanosine. The fermentation process is followed by chemical methylation to introduce the methyl group at the C8 position .
Types of Reactions:
Oxidation: 8-methylguanosine can undergo oxidation reactions, particularly at the methyl group, leading to the formation of various oxidized derivatives.
Substitution: The methyl group at the C8 position can be substituted with other functional groups through nucleophilic substitution reactions.
Alkylation: The compound can undergo further alkylation reactions, particularly at the nitrogen atoms of the guanine base.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Alkylation: Alkyl halides in the presence of a base are commonly used for further alkylation.
Major Products:
Oxidation: Oxidized derivatives of 8-methylguanosine.
Substitution: Substituted guanosine derivatives with various functional groups.
Alkylation: Further alkylated guanosine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 8-methylguanosine is used as a stabilizer for Z-form RNA, which is a left-handed helical form of RNA. This stabilization is crucial for studying the structural and functional properties of Z-RNA .
Biology: In biological research, 8-methylguanosine is used to study the interactions between nucleic acids and proteins. It helps in understanding the role of modified nucleosides in RNA and DNA structures .
Medicine: Its unique properties make it a candidate for drug development targeting specific nucleic acid structures .
Industry: In the industrial sector, 8-methylguanosine is used in the production of nucleic acid-based products, including diagnostic tools and therapeutic agents .
Wirkmechanismus
The mechanism by which 8-methylguanosine exerts its effects involves the stabilization of specific nucleic acid structures, such as Z-RNA. The methyl group at the C8 position promotes the syn conformation of the guanine base, which is favorable for the formation of Z-RNA. This stabilization is crucial for studying the interactions between Z-RNA and proteins, as well as the biological roles of Z-RNA in cellular processes .
Vergleich Mit ähnlichen Verbindungen
2’-O-Methylguanosine: Another modified nucleoside with a methyl group at the 2’ position of the ribose.
8-Bromoguanosine: A nucleoside with a bromine atom at the C8 position of the guanine base.
8-Azaguanosine: A nucleoside with a nitrogen atom replacing the carbon at the C8 position.
Uniqueness: 8-methylguanosine is unique in its ability to stabilize Z-RNA under physiological conditions. This property is not shared by other similar compounds, making it particularly valuable for studying Z-RNA and its interactions .
Eigenschaften
Molekularformel |
C11H15N5O5 |
|---|---|
Molekulargewicht |
297.27 g/mol |
IUPAC-Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-methyl-5H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-3-13-5-8(14-11(12)15-9(5)20)16(3)10-7(19)6(18)4(2-17)21-10/h4-7,10,17-19H,2H2,1H3,(H2,12,15,20)/t4-,5?,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
ZJRXCAQZFLRRHM-XXWJQXOGSA-N |
Isomerische SMILES |
CC1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
CC1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


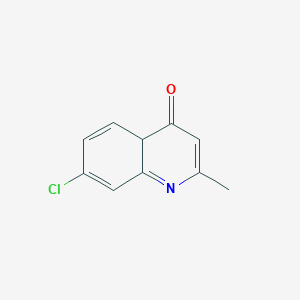
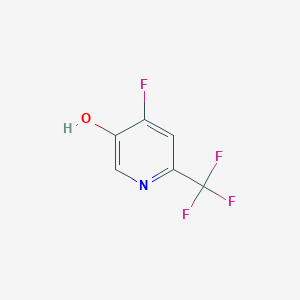
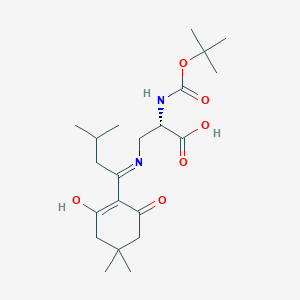
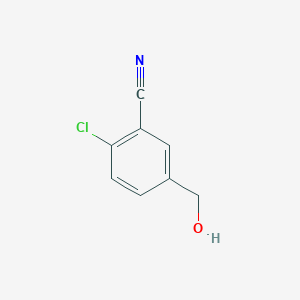
![diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-2,4,4a,6,7,8-hexahydro-1H-xanthen-3-ylidene]azanium;perchlorate](/img/structure/B12336340.png)
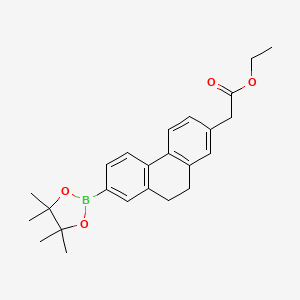
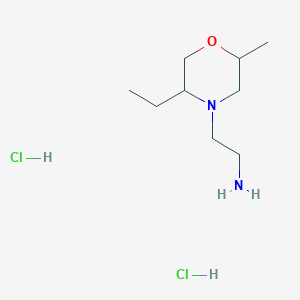
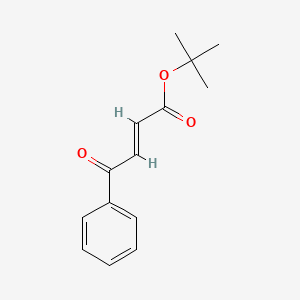
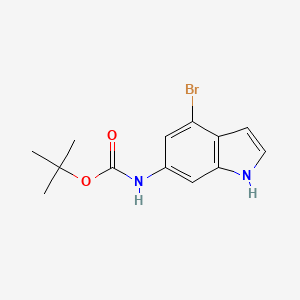
![Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride](/img/structure/B12336362.png)
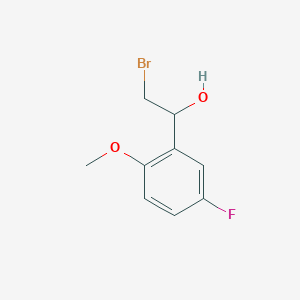

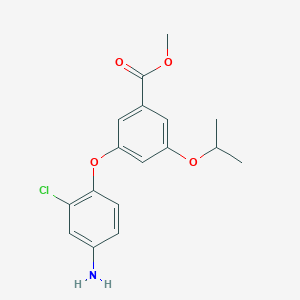
![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(methylthio)-](/img/structure/B12336373.png)
